2-bromo-3-ethylbenzenamine
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Overview
Description
2-bromo-3-ethylbenzenamine is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an ethyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-ethylbenzenamine typically involves a multi-step process:
Nitration: The starting material, ethylbenzene, undergoes nitration to form 3-nitroethylbenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-ethylaniline.
Bromination: Finally, bromination of 3-ethylaniline at the ortho position relative to the amino group yields this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-bromo-3-ethylbenzenamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium alkoxides under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products:
Substitution: Products include 2-hydroxy-3-ethylaniline or 2-alkoxy-3-ethylaniline.
Oxidation: Products include 2-bromo-3-ethyl-nitrobenzene.
Reduction: Products include 2-bromo-3-ethylcyclohexylamine.
Scientific Research Applications
2-bromo-3-ethylbenzenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-ethylbenzenamine depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
2-Bromoaniline: Similar structure but lacks the ethyl group.
3-Bromo-2-ethylaniline: Bromine and ethyl groups are interchanged.
2-Chloro-3-ethylaniline: Chlorine replaces bromine.
Uniqueness: 2-bromo-3-ethylbenzenamine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C8H10BrN |
---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-bromo-3-ethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2,10H2,1H3 |
InChI Key |
RPOZCUVHEOGDCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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